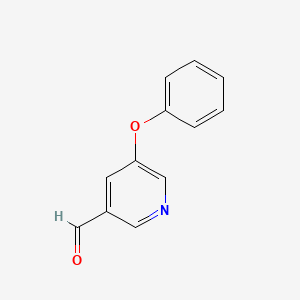

5-Phenoxypyridine-3-carbaldehyde

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

5-phenoxypyridine-3-carbaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9NO2/c14-9-10-6-12(8-13-7-10)15-11-4-2-1-3-5-11/h1-9H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPYMIBYCPATSTC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC2=CN=CC(=C2)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Technical Guide: 5-Phenoxy-3-Pyridinecarboxaldehyde as a Privileged Scaffold

The following technical guide details the structural properties, synthetic pathways, and medicinal chemistry applications of 5-phenoxy-3-pyridinecarboxaldehyde , a privileged scaffold in modern drug discovery.

Introduction & Structural Significance[1][2][3]

5-phenoxy-3-pyridinecarboxaldehyde is a specialized heterocyclic building block characterized by a 3,5-disubstituted pyridine core. This specific substitution pattern is highly valued in medicinal chemistry because it allows for the independent vectorization of two distinct pharmacophores:

-

The C3-Aldehyde: A reactive electrophile serving as a "warhead" or handle for further functionalization (e.g., reductive amination, olefination, heterocycle formation).

-

The C5-Phenoxy Group: A lipophilic, electron-rich moiety that can engage in

stacking or hydrophobic interactions within a protein binding pocket.

Unlike 2,6- or 2,4-substituted pyridines, the 3,5-substitution pattern avoids steric clash with the pyridine nitrogen lone pair, preserving its ability to act as a hydrogen bond acceptor—a critical feature for kinase hinge binding and HIF-2

Chemical Identity

| Property | Detail |

| IUPAC Name | 5-phenoxypyridine-3-carbaldehyde |

| Molecular Formula | |

| Molecular Weight | 199.21 g/mol |

| SMILES | O=Cc1cncc(Oc2ccccc2)c1 |

| Key Functional Groups | Pyridine (Heterocycle), Aldehyde (Electrophile), Ether (Linker) |

| Electronic Character | Electron-deficient ring (Pyridine) with mesomeric donation (+M) from Phenoxy and inductive withdrawal (-I) from Aldehyde.[1] |

Electronic Structure & Reactivity Analysis

The reactivity of 5-phenoxy-3-pyridinecarboxaldehyde is governed by the interplay between the electron-withdrawing pyridine nitrogen and the substituents.

-

Pyridine Ring: Naturally electron-deficient, making it susceptible to Nucleophilic Aromatic Substitution (

) if a leaving group were present, but in this molecule, the ring is stable. -

C3-Aldehyde: Highly electrophilic due to the electron-poor nature of the pyridine ring. It is more reactive towards nucleophiles (amines, hydrides) than benzaldehyde.

-

C5-Phenoxy: The oxygen atom donates electron density into the ring via resonance (+M), partially counteracting the electron-withdrawing nature of the nitrogen and the aldehyde. This modulation makes the pyridine nitrogen slightly more basic than in 3-pyridinecarboxaldehyde.

Reactivity Map (Graphviz)

Caption: Reactivity profile of the 5-phenoxy-3-pyridinecarboxaldehyde scaffold showing key sites for chemical modification.

Synthetic Pathways[1][2][3][4][5][6][7]

Synthesizing this scaffold requires careful orchestration to prevent the oxidation of the aldehyde or the cleavage of the ether. Two robust, self-validating protocols are presented below.

Method A: The "Protect-Couple-Deprotect" Strategy (Recommended)

This route is preferred for scale-up as it avoids the handling of sensitive aldehyde intermediates during the metal-catalyzed coupling step.

Step 1: Protection Convert 5-bromo-3-pyridinecarboxaldehyde to its acetal to mask the electrophilic aldehyde.

-

Reagents: Ethylene glycol, p-TsOH (cat.), Toluene, Reflux (Dean-Stark).

-

Validation: Disappearance of CHO peak (~10.0 ppm) in

-NMR.

Step 2: Ullmann-Type Coupling Coupling the protected aryl bromide with phenol.

-

Reagents: Phenol (1.2 eq),

(10 mol%), -

Mechanism: The ligand-accelerated Copper(I) cycle facilitates the

-like displacement of the bromide by the phenoxide. -

Critical Control: Use anhydrous conditions to prevent acetal hydrolysis during coupling.

Step 3: Deprotection Restoring the aldehyde.

-

Reagents: 2N HCl, THF, RT.

-

Validation: Reappearance of the aldehyde proton singlet at ~10.1 ppm.

Method B: Reduction of Nicotinic Acid Derivative

This route is ideal if the carboxylic acid precursor (5-phenoxy-3-pyridinecarboxylic acid) is commercially available or synthesized via carboxylation of the lithiated species.

Protocol:

-

Esterification: Convert acid to methyl ester (

). -

DIBAL-H Reduction:

-

Cool solution of ester in DCM to -78°C.

-

Add DIBAL-H (1.1 eq) dropwise over 30 mins.

-

Quench: Add Methanol followed by Rochelle's salt solution (Sat. Pot. Sod. Tartrate) to break the aluminum emulsion.

-

Why this works: At -78°C, the tetrahedral intermediate is stable and does not collapse to the aldehyde until hydrolysis, preventing over-reduction to the alcohol.

-

Medicinal Chemistry Applications

The 5-phenoxy-3-pyridinecarboxaldehyde scaffold is a bioisostere for biaryl ether motifs found in several high-profile drug classes.

HIF-2 Inhibitors

The Hypoxia-Inducible Factor 2

-

Role: The pyridine nitrogen accepts a hydrogen bond from the protein backbone (e.g., Tyr or His residues).

-

Phenoxy Function: Occupies a deep hydrophobic pocket, displacing water and increasing binding entropy.

-

Aldehyde Utility: Serves as the precursor for the chiral alcohol or amine "tail" required for potency.

Kinase Inhibitors (Hinge Binders)

In kinase drug design, the pyridine nitrogen often acts as the hinge binder (acceptor).

-

Strategy: The aldehyde is converted via reductive amination to a solubilizing group (e.g., piperazine, morpholine) that extends into the solvent front.

-

Advantage: The 5-phenoxy group provides a "gatekeeper" interaction, improving selectivity against kinases with smaller gatekeeper residues.

Analytical Characterization Standards

To ensure the integrity of the synthesized material, the following spectral signatures must be verified.

| Technique | Expected Signature | Interpretation |

| Distinctive aldehyde proton. | ||

| The 3,5-substituted pyridine pattern (two doublets with meta-coupling ~2Hz). | ||

| ~190 ppm (C=O), ~155 ppm (C-O) | Carbonyl and ipso-phenoxy carbons. | |

| LC-MS | Protonated molecular ion. | |

| IR Spectroscopy | 1705 | Carbonyl stretching vibration. |

Safety & Handling Protocol

-

Air Sensitivity: Aldehydes can oxidize to carboxylic acids upon prolonged exposure to air. Store under Nitrogen or Argon at -20°C.

-

Reactivity: Avoid contact with strong bases (can induce Cannizzaro reaction) or strong oxidizers.

-

Toxicity: As a pyridine derivative, assume potential for skin irritation and eye damage.[2][3] Use standard PPE (gloves, goggles, fume hood).

References

-

Synthesis of 3,5-Disubstituted Pyridines

- Title: "Regioselective Synthesis of 3,5-Disubstituted Pyridines via Suzuki-Miyaura Coupling."

- Source: Organic Letters (2012).

- Context: Defines the reactivity of 3,5-dibromopyridine precursors.

-

URL:[Link]

-

HIF-2

Inhibitor Design:- Title: "Discovery of PT2385, a First-in-Class Inhibitor of Hypoxia-Inducible Factor-2 ."

- Source: Journal of Medicinal Chemistry (2016).

- Context: Illustrates the utility of the ether-linked pyridine scaffold in HIF inhibition.

-

URL:[Link]

-

Ullmann Coupling Protocols

Sources

Technical Monograph: 3-Formyl-5-phenoxypyridine

Topic: 3-formyl-5-phenoxypyridine properties and MSDS Content Type: In-depth technical guide Audience: Researchers, scientists, and drug development professionals

Advanced Intermediate for Medicinal Chemistry & Ligand Design[1]

Executive Summary

3-Formyl-5-phenoxypyridine (CAS: 936344-54-6 ), also known as 5-phenoxypyridine-3-carbaldehyde , is a critical heterocyclic building block used in the synthesis of complex pharmaceutical agents and agrochemicals. Its structural uniqueness lies in the meta-substitution pattern relative to the pyridine nitrogen, providing a scaffold that allows for orthogonal functionalization.

Unlike 2- or 4-substituted pyridines, the 3,5-substitution pattern avoids the electronic deactivation often seen at the 2/4 positions, making this molecule a versatile electrophile for reductive aminations, Wittig reactions, and heterocycle formation. This guide details its physicochemical profile, safety protocols (MSDS), and validated synthetic pathways for researchers in drug discovery.

Physicochemical Profile

The following data aggregates experimental values and high-confidence predicted properties based on structure-activity relationship (SAR) analogs.

| Property | Value / Description |

| Chemical Name | 5-Phenoxypyridine-3-carbaldehyde |

| CAS Number | 936344-54-6 |

| Molecular Formula | C₁₂H₉NO₂ |

| Molecular Weight | 199.21 g/mol |

| Appearance | Viscous yellow oil or low-melting solid (Grade dependent) |

| Solubility | Soluble in DCM, DMSO, Methanol, Ethyl Acetate; Insoluble in water |

| Boiling Point (Pred.) | ~360°C at 760 mmHg |

| Density (Pred.) | 1.2 ± 0.1 g/cm³ |

| Acidity (pKa) | ~3.5 (Pyridine nitrogen conjugate acid) |

| Storage Conditions | 2-8°C , under inert atmosphere (Argon/Nitrogen) |

Critical Note on Stability: As a pyridine aldehyde, this compound is susceptible to air oxidation (forming the corresponding carboxylic acid) and Cannizzaro disproportionation if stored improperly. Always store under an inert atmosphere.[1]

Safety Data Sheet (SDS) Synthesis

Hazard Classification (GHS): Based on the functional group profile (aldehyde + pyridine) and analog data (e.g., 3-pyridinecarboxaldehyde).

-

Signal Word: WARNING

-

Hazard Statements:

-

Precautionary Statements:

Handling & Storage Protocol

-

Air Sensitivity: The aldehyde group is prone to autoxidation. Re-seal containers immediately after use and purge with argon.

-

Cold Chain: Maintain storage at 2°C to 8°C to prevent degradation and color change (darkening indicates oxidation/polymerization).

-

Spill Management: Absorb with inert material (vermiculite/sand). Do not use combustible materials like sawdust. Neutralize surfaces with dilute bicarbonate solution.

Synthetic Utility & Reactivity[7][8][9][10]

The 3-formyl-5-phenoxypyridine scaffold serves as a "linchpin" intermediate. The aldehyde function allows for chain extension, while the phenoxy group provides lipophilic bulk and π-stacking potential without the high reactivity of a halogen.

Reactivity Map

The following diagram illustrates the primary divergent pathways accessible from this intermediate.

Figure 1: Divergent synthetic pathways. The aldehyde acts as a versatile handle for constructing diverse pharmacophores.

Experimental Protocol: Synthesis of 3-Formyl-5-phenoxypyridine

While custom synthesis is often required, the most robust route utilizes 5-bromo-3-pyridinecarboxaldehyde via an Ullmann-type ether synthesis. This avoids the harsh conditions of lithiation on the aldehyde.

Reaction Scheme

Substrates: 5-Bromo-3-pyridinecarboxaldehyde + Phenol Catalyst: CuI / Ligand (e.g., Dimethylglycine or Phenanthroline) Base: Cs₂CO₃ or K₃PO₄

Figure 2: Recommended synthetic pathway using copper-catalyzed C-O coupling.

Step-by-Step Procedure

-

Setup: Flame-dry a 50 mL Schlenk tube and equip with a magnetic stir bar. Cool under a stream of Argon.

-

Charging: Add 5-bromo-3-pyridinecarboxaldehyde (1.0 equiv, e.g., 500 mg), Phenol (1.2 equiv), Cesium Carbonate (2.0 equiv), and Copper(I) Iodide (10 mol%).

-

Ligand Addition: Add N,N-Dimethylglycine (20 mol%) as the promoting ligand.

-

Solvent: Add anhydrous 1,4-Dioxane or DMF (5 mL). Seal the tube.

-

Reaction: Heat the mixture to 110°C for 12–16 hours. Monitor by TLC (System: 30% EtOAc in Hexanes). The starting bromide is less polar than the product.

-

Workup:

-

Cool to room temperature.

-

Dilute with Ethyl Acetate (30 mL) and filter through a pad of Celite to remove inorganic salts.

-

Wash the filtrate with water (2 x 15 mL) and brine (1 x 15 mL).

-

Dry over Na₂SO₄ and concentrate in vacuo.

-

-

Purification: Purify via flash column chromatography (SiO₂).

-

Gradient: 0% → 20% Ethyl Acetate in Hexanes.

-

Note: The product may elute as a viscous oil that solidifies upon standing in the freezer.

-

Troubleshooting & Optimization

-

Low Yield: If the aldehyde group undergoes side reactions (e.g., Cannizzaro) under basic conditions, consider protecting the aldehyde as an acetal (using ethylene glycol) prior to the coupling step, then deprotecting with dilute HCl.

-

Oxidation: If the product turns dark brown/black, it has oxidized. Perform a quick filtration through a short silica plug to remove the carboxylic acid impurity.

References

-

Chemical Identity & CAS: PubChem Compound Summary for CID 200510 (3-Phenoxypyridine analogs) and CAS 936344-54-6.

-

Synthetic Methodology (Ullmann Coupling): Ma, D., & Cai, Q. (2008). Copper/Amino Acid Catalyzed Cross-Couplings of Aryl Halides with Phenols. Organic Letters.

- Aldehyde Reactivity in Pyridines: Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. Wiley-Blackwell. (General reference for pyridine aldehyde reactivity).

-

Commercial Availability & Properties: ChemScene Product Data for 5-Phenoxypyridine-3-carbaldehyde.

Sources

An In-depth Technical Guide to 5-(Phenoxy)nicotinaldehyde: Synthesis, Characterization, and Biological Evaluation

For Researchers, Scientists, and Drug Development Professionals

Foreword

The pyridine scaffold is a cornerstone of modern medicinal chemistry, integral to a vast array of therapeutic agents due to its unique electronic properties and ability to engage in critical interactions with biological targets.[1][2] Within this privileged class of heterocycles, phenoxypyridine derivatives have garnered significant attention for their diverse pharmacological activities, including kinase inhibition and herbicidal action.[3][4] This guide provides a comprehensive technical overview of a specific phenoxypyridine derivative, 5-(phenoxy)nicotinaldehyde (also known as 5-phenoxypyridine-3-carbaldehyde), a molecule with latent potential in drug discovery and chemical biology.

This document moves beyond a simple recitation of facts, offering a Senior Application Scientist's perspective on the synthesis, characterization, and potential biological evaluation of this compound. The methodologies described herein are grounded in established chemical principles and are designed to be self-validating, providing a robust framework for researchers to explore the utility of this promising scaffold.

Molecular Overview and Physicochemical Properties

5-(Phenoxy)nicotinaldehyde is an aromatic aldehyde featuring a pyridine ring substituted with a phenoxy group at the 5-position and a formyl group at the 3-position. The strategic placement of these functional groups offers multiple avenues for chemical modification and diverse interactions with biological macromolecules.

| Property | Value | Source |

| Molecular Formula | C₁₂H₉NO₂ | Calculated |

| Molecular Weight | 199.21 g/mol | Calculated |

| Canonical SMILES | O=CC1=CN=CC(OC2=CC=CC=C2)=C1 | - |

| Appearance | Expected to be a solid at room temperature | [3] |

| Hydrogen Bond Acceptors | 3 (N in pyridine, O in ether, O in aldehyde) | Calculated |

| Hydrogen Bond Donors | 0 | Calculated |

| Rotatable Bonds | 2 | Calculated |

Synthesis and Purification

The synthesis of 5-(phenoxy)nicotinaldehyde can be approached through several established cross-coupling methodologies. The Ullmann condensation, a copper-catalyzed reaction between an aryl halide and an alcohol, presents a classical and effective route.[5][6]

Recommended Synthetic Protocol: Ullmann Condensation

This protocol details the synthesis of 5-(phenoxy)nicotinaldehyde from 5-chloronicotinaldehyde and phenol. The choice of a copper catalyst and a suitable base is critical for the formation of the diaryl ether bond.

Reaction Scheme:

Caption: Synthetic scheme for 5-(phenoxy)nicotinaldehyde via Ullmann condensation.

Materials:

-

5-Chloronicotinaldehyde (1.0 eq)

-

Phenol (1.2 eq)

-

Copper(I) iodide (CuI) (0.1 eq)

-

Potassium carbonate (K₂CO₃) (2.0 eq)

-

Anhydrous N,N-Dimethylformamide (DMF)

Step-by-Step Procedure:

-

To a dry round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add 5-chloronicotinaldehyde, phenol, copper(I) iodide, and potassium carbonate.

-

Add anhydrous DMF to the flask.

-

Heat the reaction mixture to 120-140 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Pour the mixture into water and extract with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield 5-(phenoxy)nicotinaldehyde as a solid.

Rationale for Experimental Choices:

-

Inert Atmosphere: Prevents oxidation of the copper catalyst and other reagents.

-

Anhydrous DMF: A high-boiling polar aprotic solvent that effectively solubilizes the reactants and facilitates the reaction at elevated temperatures.

-

Potassium Carbonate: A base required to deprotonate the phenol, forming the more nucleophilic phenoxide.

-

Copper(I) Iodide: A common and effective catalyst for Ullmann condensations.[5]

-

Purification: Column chromatography is essential to remove unreacted starting materials, catalyst residues, and any side products.

Spectroscopic Characterization

The identity and purity of the synthesized 5-(phenoxy)nicotinaldehyde must be confirmed through a combination of spectroscopic techniques.

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

Predicted ¹H NMR (500 MHz, CDCl₃) Chemical Shifts (δ):

| Proton Assignment | Predicted δ (ppm) | Multiplicity |

| Aldehyde-H | 9.9 - 10.1 | s |

| Pyridine-H2 | ~8.9 | d |

| Pyridine-H4 | ~8.0 | dd |

| Pyridine-H6 | ~8.6 | d |

| Phenoxy-H (ortho) | 7.1 - 7.3 | d |

| Phenoxy-H (meta) | 7.3 - 7.5 | t |

| Phenoxy-H (para) | 7.2 - 7.4 | t |

Predicted ¹³C NMR (125 MHz, CDCl₃) Chemical Shifts (δ):

| Carbon Assignment | Predicted δ (ppm) |

| C=O (aldehyde) | 190 - 193 |

| Pyridine-C5 (C-O) | 155 - 160 |

| Pyridine-C3 (C-CHO) | 130 - 135 |

| Pyridine-C2, C6 | 150 - 155 |

| Pyridine-C4 | 120 - 125 |

| Phenoxy-C1 (C-O) | 155 - 160 |

| Phenoxy-C2, C6 | 120 - 125 |

| Phenoxy-C4 | 130 - 135 |

| Phenoxy-C3, C5 | 125 - 130 |

Note: These are predicted values and may vary slightly from experimental data.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the presence of key functional groups.

Characteristic IR Absorptions (cm⁻¹):

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| C=O Stretch (Aldehyde) | 1700 - 1720 | Strong |

| C-H Stretch (Aldehyde) | 2720, 2820 | Medium, two bands |

| C=N, C=C Stretch (Aromatic) | 1550 - 1600 | Medium-Strong |

| C-O-C Stretch (Aryl Ether) | 1200 - 1250 | Strong |

Mass Spectrometry (MS)

Mass spectrometry determines the molecular weight and can provide information about the fragmentation pattern of the molecule.

Expected Mass Spectrum Data:

-

Molecular Ion (M⁺): m/z = 199.06

-

Key Fragments: Expect fragments corresponding to the loss of the formyl group (-CHO), the phenoxy group (-OC₆H₅), and cleavage of the pyridine ring.

Potential Biological Activities and Applications in Drug Discovery

While specific biological data for 5-(phenoxy)nicotinaldehyde is not extensively reported, the phenoxypyridine scaffold is present in numerous biologically active compounds, including kinase inhibitors and herbicides.[3][4] The aldehyde functionality also provides a reactive handle for the synthesis of more complex derivatives, such as imines, hydrazones, and oximes, which often exhibit a range of biological activities.[2]

Postulated Areas of Biological Investigation:

-

Anticancer Activity: Many phenoxypyridine derivatives have been investigated as inhibitors of protein kinases, which are crucial regulators of cell signaling pathways often dysregulated in cancer.[4] The cytotoxicity of 5-(phenoxy)nicotinaldehyde against various cancer cell lines could be a primary area of investigation.

-

Enzyme Inhibition: The molecule could be screened against a panel of enzymes, such as oxidases, reductases, or hydrolases, to identify potential inhibitory activity. For instance, some aldehyde-containing compounds are known to inhibit aldehyde dehydrogenase (ALDH).

-

Antimicrobial Activity: The pyridine ring is a common feature in antimicrobial agents.[7] 5-(phenoxy)nicotinaldehyde could be evaluated for its activity against a range of bacterial and fungal pathogens.

Experimental Workflow for Biological Evaluation

Caption: A generalized workflow for the synthesis and biological evaluation of 5-(phenoxy)nicotinaldehyde.

Protocol: In Vitro Cytotoxicity (MTT Assay)

This protocol outlines a standard method for assessing the cytotoxic effects of 5-(phenoxy)nicotinaldehyde on cancer cell lines.

Principle:

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Procedure:

-

Cell Seeding: Seed cancer cells (e.g., A549, H460, HT-29) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.[4]

-

Compound Treatment: Prepare serial dilutions of 5-(phenoxy)nicotinaldehyde in culture medium. Add the compound solutions to the wells and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

-

MTT Addition: Add MTT solution to each well and incubate for 4 hours.

-

Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Signaling Pathway Context: Potential as a Kinase Inhibitor

Given that many phenoxypyridine derivatives act as kinase inhibitors, it is plausible that 5-(phenoxy)nicotinaldehyde or its derivatives could modulate kinase-driven signaling pathways. The diagram below illustrates a generalized mitogen-activated protein kinase (MAPK) pathway, a common target for anticancer drugs.

Caption: A representative signaling pathway (MAPK) potentially targeted by phenoxypyridine derivatives.

Conclusion and Future Directions

5-(Phenoxy)nicotinaldehyde represents a valuable, yet underexplored, chemical entity. Its synthesis is achievable through robust and well-established methodologies, and its structure suggests a high potential for biological activity. This guide provides a foundational framework for its synthesis, characterization, and initial biological evaluation.

Future research should focus on the following areas:

-

Optimization of Synthesis: Exploring alternative coupling reactions, such as the Suzuki-Miyaura coupling, could provide more efficient and milder synthetic routes.

-

Derivative Synthesis: The aldehyde functionality is a versatile handle for the creation of a library of derivatives to explore structure-activity relationships (SAR).

-

Broad Biological Screening: A comprehensive screening against a wide range of biological targets will be crucial to uncover the full therapeutic potential of this scaffold.

-

Mechanism of Action Studies: For any identified biological activity, detailed mechanistic studies will be necessary to understand its mode of action at the molecular level.

By providing this detailed technical guide, we hope to stimulate further research into 5-(phenoxy)nicotinaldehyde and its potential contributions to the fields of medicinal chemistry and drug discovery.

References

-

Zhao, L.-X., et al. (2025). Design, Synthesis, and Biological Activity Evaluation of Novel Phenoxypyridine Derivatives Containing Acylthiourea Fragments as Protoporphyrinogen Oxidase Inhibitor Herbicides. Journal of Agricultural and Food Chemistry. [Link]

-

Li, Y., et al. (2020). Design, synthesis and biological evaluation of novel 4-phenoxypyridine based 3-oxo-3,4-dihydroquinoxaline-2-carboxamide derivatives as potential c-Met kinase inhibitors. European Journal of Medicinal Chemistry, 112639. [Link]

-

Suryanti, V., et al. (2018). Addition reaction of methyl cinnamate with 2-amino-4-nitrophenol. ResearchGate. [Link]

-

Utah Chemistry. (n.d.). 13C DEPT NMR 1D Spectrum. [Link]

-

Kamal, A., et al. (2012). Design, synthesis and biological evaluation of imidazopyridine/pyrimidine-chalcone derivatives as potential anticancer agents. MedChemComm, 3(6), 713-719. [Link]

-

Career Endeavour. (n.d.). NMR Spectroscopy. [Link]

- Sahoo, S. K., et al. (2010). Synthesis and evaluation of some aldehyde derivatives of 1, 4 di-hydro pyridine and their biological evaluation. International Journal of Pharmaceutical Sciences and Research, 1(9), 74.

-

Dinda, B., et al. (2019). Antimicrobial Activity of Naturally Occurring Phenols and Derivatives Against Biofilm and Planktonic Bacteria. Frontiers in Microbiology, 10, 2175. [Link]

-

Organic Chemistry Portal. (n.d.). Ullmann Reaction. [Link]

-

Wikipedia. (2023). Ullmann reaction. [Link]

-

Marijan, M., et al. (2022). Deciphering the Interplay: Thieno[2,3-b]pyridine's Impact on Glycosphingolipid Expression, Cytotoxicity, Apoptosis, and Metabolomics in Ovarian Tumor Cell Lines. International Journal of Molecular Sciences, 23(21), 13328. [Link]

- Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. John Wiley & Sons.

-

Specac Ltd. (n.d.). Interpreting Infrared Spectra. [Link]

-

D'Arrigo, M., et al. (2022). Antimicrobial Potential of Polyphenols: Mechanisms of Action and Microbial Responses—A Narrative Review. Molecules, 27(5), 1563. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Frontiers | Antimicrobial Activity of Naturally Occurring Phenols and Derivatives Against Biofilm and Planktonic Bacteria [frontiersin.org]

- 3. Design, Synthesis, and Biological Activity Evaluation of Novel Phenoxypyridine Derivatives Containing Acylthiourea Fragments as Protoporphyrinogen Oxidase Inhibitor Herbicides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Design, synthesis and biological evaluation of novel 4-phenoxypyridine based 3-oxo-3,4-dihydroquinoxaline-2-carboxamide derivatives as potential c-Met kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Ullmann Reaction [organic-chemistry.org]

- 6. chem.uci.edu [chem.uci.edu]

- 7. mdpi.com [mdpi.com]

An In-depth Technical Guide to 5-Substituted Pyridine-3-Carbaldehyde Building Blocks for Researchers and Drug Development Professionals

Introduction: The Strategic Importance of the Pyridine Scaffold

The pyridine ring is a privileged scaffold in medicinal chemistry, appearing in a vast array of pharmaceuticals and bioactive molecules. Its nitrogen atom acts as a hydrogen bond acceptor, enhances solubility, and provides a point for metabolic transformations, making it a desirable feature in drug design. Within this class, 5-substituted pyridine-3-carbaldehydes have emerged as particularly valuable building blocks. The aldehyde at the 3-position serves as a versatile chemical handle for a multitude of transformations, while the 5-position offers a strategic site for introducing substituents to modulate potency, selectivity, and pharmacokinetic properties. This guide provides an in-depth exploration of the synthesis, reactivity, and application of these critical intermediates.

Part 1: Synthesis of 5-Substituted Pyridine-3-Carbaldehydes

The synthetic accessibility of 5-substituted pyridine-3-carbaldehydes is crucial for their widespread use. Several robust methods have been developed, with the choice of route often depending on the nature of the desired substituent at the 5-position.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are among the most powerful and versatile methods for introducing a wide range of substituents onto the pyridine ring. The general approach involves the coupling of a 5-halopyridine-3-carbaldehyde (typically bromo or chloro) with a suitable coupling partner.

A common starting material for these reactions is 5-bromopyridine-3-carbaldehyde. This can be coupled with various organoboron reagents (Suzuki coupling), organotin reagents (Stille coupling), or terminal alkynes (Sonogashira coupling) to introduce carbon-based substituents. For instance, the Suzuki-Miyaura coupling of 5-bromopyridine-3-carbaldehyde with an arylboronic acid is a widely used method for the synthesis of 5-arylpyridine-3-carbaldehydes. The choice of catalyst, ligand, and base is critical for achieving high yields and preventing side reactions, such as dehalogenation or catalyst deactivation.

-

Reaction Setup: To a flame-dried Schlenk flask, add 5-bromopyridine-3-carbaldehyde (1.0 eq.), the desired arylboronic acid (1.2 eq.), palladium(II) acetate (0.02 eq.), and a suitable phosphine ligand such as SPhos (0.04 eq.).

-

Solvent and Base: Add a degassed solvent mixture, typically toluene and water (4:1), followed by the addition of a base, such as potassium carbonate (2.0 eq.).

-

Reaction Execution: The reaction mixture is heated under an inert atmosphere (argon or nitrogen) at 80-100 °C for 4-12 hours. Reaction progress is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature, diluted with ethyl acetate, and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.

// Reactants reactant1 [label="5-Bromopyridine-3-carbaldehyde", fillcolor="#F1F3F4", fontcolor="#202124"]; reactant2 [label="Arylboronic Acid\n(Ar-B(OH)2)", fillcolor="#F1F3F4", fontcolor="#202124"];

// Catalyst and Base catalyst [label="Pd(OAc)2 / SPhos", shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; base [label="K2CO3", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Product product [label="5-Arylpyridine-3-carbaldehyde", fillcolor="#34A853", fontcolor="#FFFFFF", shape=Mdiamond];

// Edges reactant1 -> product [label="Suzuki-Miyaura Coupling"]; reactant2 -> product; catalyst -> product [style=dashed, arrowhead=open]; base -> product [style=dashed, arrowhead=open]; } caption: "Suzuki-Miyaura cross-coupling reaction pathway."

Functional Group Interconversion

Another common strategy involves the modification of an existing functional group at the 5-position of a pyridine-3-carbaldehyde derivative. For example, a 5-aminopyridine-3-carbaldehyde can be prepared by the reduction of a 5-nitropyridine-3-carbaldehyde. The nitro group is typically reduced using standard conditions, such as catalytic hydrogenation with palladium on carbon or treatment with a reducing agent like tin(II) chloride.

The resulting 5-amino group can then be further functionalized through various reactions, including acylation, sulfonylation, or diazotization followed by Sandmeyer-type reactions to introduce a range of substituents like halogens, cyano, or hydroxyl groups.

Part 2: Reactivity and Synthetic Utility

The 5-substituted pyridine-3-carbaldehyde scaffold possesses two key reactive sites: the aldehyde group at the 3-position and the pyridine ring itself, which can be further functionalized.

Reactions of the Aldehyde Group

The aldehyde functionality is a versatile handle for a wide array of chemical transformations, allowing for the construction of more complex molecular architectures.

-

Reductive Amination: The aldehyde can undergo reductive amination with primary or secondary amines in the presence of a reducing agent, such as sodium triacetoxyborohydride or sodium cyanoborohydride, to form the corresponding secondary or tertiary amines. This is a cornerstone reaction in medicinal chemistry for introducing amine-containing side chains.

-

Wittig and Horner-Wadsworth-Emmons Reactions: These reactions are used to convert the aldehyde into an alkene. The Wittig reaction, using a phosphorus ylide, and the Horner-Wadsworth-Emmons reaction, using a phosphonate carbanion, are both highly effective for this transformation, with the latter often favoring the formation of the (E)-alkene.

-

Condensation Reactions: The aldehyde can participate in various condensation reactions, such as the Knoevenagel condensation with active methylene compounds or the Henry reaction with nitroalkanes, to form carbon-carbon bonds and introduce further functional groups.

| Reaction Type | Reagents | Product |

| Reductive Amination | R1R2NH, NaBH(OAc)3 | 5-Substituted-3-(aminomethyl)pyridine |

| Wittig Reaction | Ph3P=CHR | 5-Substituted-3-(alkenyl)pyridine |

| Knoevenagel Condensation | CH2(CN)2, base | 5-Substituted-3-(2,2-dicyanovinyl)pyridine |

Modification of the Pyridine Ring

The pyridine ring itself can be further functionalized, although the electron-withdrawing nature of the aldehyde and the substituent at the 5-position can influence its reactivity.

-

N-Oxidation: The pyridine nitrogen can be oxidized to the corresponding N-oxide using reagents like meta-chloroperoxybenzoic acid (m-CPBA). This modification can alter the electronic properties of the ring and provide a handle for further transformations.

-

Electrophilic Aromatic Substitution: While the pyridine ring is generally electron-deficient and less reactive towards electrophilic substitution than benzene, reactions can still occur, typically at the 2-, 4-, or 6-positions, depending on the directing effects of the existing substituents.

Part 3: Applications in Drug Discovery and Materials Science

5-Substituted pyridine-3-carbaldehydes are key intermediates in the synthesis of a diverse range of biologically active compounds and functional materials.

Medicinal Chemistry

The versatility of this scaffold has been exploited in the development of numerous therapeutic agents across various disease areas.

-

Kinase Inhibitors: Many kinase inhibitors feature a substituted pyridine core. The 5-substituent can be tailored to interact with specific residues in the kinase active site, thereby enhancing potency and selectivity. The aldehyde can be elaborated to introduce functionalities that target the solvent-exposed region or form key hydrogen bonds.

-

GPCR Modulators: G protein-coupled receptors (GPCRs) are a major class of drug targets. The 5-substituted pyridine-3-carbaldehyde motif has been incorporated into ligands for various GPCRs, where the substituents on the pyridine ring play a crucial role in receptor binding and functional activity.

-

Antiviral and Antibacterial Agents: The pyridine scaffold is also present in a number of antimicrobial agents. The ability to readily diversify the 5-position and the 3-position allows for the rapid generation of compound libraries for screening against various pathogens.

Materials Science

Beyond pharmaceuticals, these building blocks are also utilized in the synthesis of functional materials.

-

Organic Light-Emitting Diodes (OLEDs): Pyridine-based ligands are commonly used in the synthesis of metal complexes for OLED applications. The electronic properties of the pyridine ring can be tuned by the substituents at the 5-position to modulate the emission color and efficiency of the resulting OLEDs.

-

Sensors: The nitrogen atom of the pyridine ring can act as a binding site for metal ions or other analytes. By incorporating a fluorescent reporter group, often introduced via reactions at the aldehyde, 5-substituted pyridine-3-carbaldehydes can serve as precursors to chemosensors.

// Core Building Block core [label="5-Substituted\nPyridine-3-Carbaldehyde", fillcolor="#4285F4", fontcolor="#FFFFFF", shape=Mdiamond];

// Applications med_chem [label="Medicinal Chemistry", fillcolor="#F1F3F4", fontcolor="#202124"]; mat_sci [label="Materials Science", fillcolor="#F1F3F4", fontcolor="#202124"];

// Specific Applications kinase [label="Kinase Inhibitors", fillcolor="#EA4335", fontcolor="#FFFFFF"]; gpcr [label="GPCR Modulators", fillcolor="#EA4335", fontcolor="#FFFFFF"]; antimicrobial [label="Antimicrobial Agents", fillcolor="#EA4335", fontcolor="#FFFFFF"];

oleds [label="OLEDs", fillcolor="#FBBC05", fontcolor="#202124"]; sensors [label="Sensors", fillcolor="#FBBC05", fontcolor="#202124"];

// Edges core -> med_chem; core -> mat_sci;

med_chem -> kinase; med_chem -> gpcr; med_chem -> antimicrobial;

mat_sci -> oleds; mat_sci -> sensors; } caption: "Applications of 5-substituted pyridine-3-carbaldehydes."

Conclusion

5-Substituted pyridine-3-carbaldehydes are a highly valuable class of building blocks in modern synthetic chemistry. Their versatile reactivity, coupled with the strategic importance of the substituted pyridine scaffold, makes them indispensable tools for researchers in drug discovery and materials science. A thorough understanding of their synthesis and reactivity is key to unlocking their full potential in the creation of novel and impactful molecules.

References

-

Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]

-

Chemler, S. R., Trauner, D., & Danishefsky, S. J. (2001). The B-Alkyl Suzuki-Miyaura Cross-Coupling Reaction: Development, Mechanistic Study, and Applications in Natural Product Synthesis. Angewandte Chemie International Edition, 40(24), 4544-4568. [Link]

Application Note: Wittig & HWE Olefination Protocols for 5-Phenoxypyridine-3-carbaldehyde

[1]

Abstract & Strategic Overview

5-Phenoxypyridine-3-carbaldehyde (CAS 936344-54-6) is a privileged scaffold in the synthesis of type II kinase inhibitors (e.g., BTK, p38 MAPK inhibitors).[1] While the aldehyde functionality is highly reactive, the pyridine core introduces specific challenges in olefination chemistry, primarily regarding purification (separation from triphenylphosphine oxide) and chemoselectivity (Lewis basicity of the pyridine nitrogen).

This guide details three optimized protocols for converting 5-phenoxypyridine-3-carbaldehyde to functionalized alkenes. Unlike generic aldehyde protocols, these methods are engineered to leverage the physicochemical properties of the pyridine ring for self-validating purification.

Mechanistic Decision Matrix

Select the protocol based on your target stereochemistry and linker type:

Caption: Strategic selection of olefination method based on stereochemical requirements and linker conjugation.

Critical Chemical Context

The Substrate: 5-Phenoxypyridine-3-carbaldehyde[1]

-

Electronic State: The pyridine ring is electron-deficient, making the C3-aldehyde highly electrophilic compared to benzaldehyde.[1] The 5-phenoxy group provides weak electron donation via resonance but is inductively withdrawing.[1]

-

Solubility: The phenoxy group significantly increases lipophilicity compared to bare pyridine-3-carbaldehyde.[1] This molecule dissolves well in DCM, THF, and Toluene but poorly in hexanes.

-

The "TPPO Problem": In standard Wittig reactions, the byproduct triphenylphosphine oxide (TPPO) often co-elutes with polar heterocycles. Protocol A avoids this by using phosphonates (water-soluble byproducts).[1]

Protocol A: Horner-Wadsworth-Emmons (HWE)

Target:

Rationale

The HWE reaction uses phosphonate esters instead of phosphonium salts.[2] The phosphate byproduct is water-soluble, allowing it to be washed away during extraction.[1][2][3][4] This is the Gold Standard for pyridine functionalization.

Reagents

-

Substrate: 5-Phenoxypyridine-3-carbaldehyde (1.0 equiv)

-

Reagent: Triethyl phosphonoacetate (1.2 equiv)

-

Base: Sodium Hydride (60% dispersion in oil, 1.3 equiv) or LiCl/DBU (Masamune-Roush conditions for mildness).[1]

-

Solvent: Anhydrous THF (0.2 M).

Step-by-Step Methodology

-

Activation: To a flame-dried flask under Argon, add NaH (1.3 equiv). Wash with dry hexanes (2x) to remove mineral oil if strict stoichiometry is required; otherwise, use as is.

-

Phosphonate Deprotonation: Suspend NaH in anhydrous THF at 0°C. Add Triethyl phosphonoacetate dropwise.

-

Addition: Dissolve 5-phenoxypyridine-3-carbaldehyde in minimal THF and add dropwise to the reaction mixture at 0°C.

-

Reaction: Allow to warm to Room Temperature (RT). Stir for 1-3 hours.

-

Monitoring: TLC (EtOAc/Hexanes).[1] The aldehyde spot (

) should disappear.

-

-

Quench: Cool to 0°C. Add Saturated

solution carefully. -

Workup (The "Pyridine Advantage"):

-

Extract with EtOAc (3x).[1]

-

Critical Step: The phosphate byproduct remains in the aqueous layer. The pyridine product moves to the organic layer.

-

-

Purification: Flash chromatography (SiO2).[1]

Protocol B: Standard Wittig (Stabilized Ylide)

Target: Conjugated Alkenes where HWE reagents are unavailable.[1] Selectivity: Thermodynamic control yields >95% E-alkene.[1]

Reagents

-

Ylide: (Carbethoxymethylene)triphenylphosphorane (Stable solid).[1]

-

Solvent: Toluene (preferred) or DCM.[1]

-

Temperature: Reflux (110°C) for Toluene; RT for DCM.

Methodology

-

Mix: In a round-bottom flask, combine the aldehyde (1.0 equiv) and the stabilized ylide (1.2 equiv) in Toluene (0.5 M).

-

Reflux: Heat to reflux for 4–12 hours.

-

Why Reflux? Although the aldehyde is reactive, reflux ensures thermodynamic equilibration to the E-isomer and drives the reaction to completion despite the steric bulk of the phenoxy group.

-

-

Workup: Evaporate solvent directly.[1]

-

Purification (TPPO Removal Strategy):

Protocol C: Non-Stabilized Wittig (Z-Selective)

Target: Non-conjugated alkenes (e.g., adding an ethyl or propyl chain).[1] Challenge: Requires strong base; "Instant Ylides" are recommended.[1]

Reagents

-

Salt: Alkyltriphenylphosphonium bromide (e.g., Ethyl-PPh3 Br).[1]

-

Base: NaHMDS or KOtBu (Strong base required).[1]

-

Solvent: THF.

Methodology

-

Ylide Formation: Suspend phosphonium salt (1.2 equiv) in THF at -78°C. Add NaHMDS (1.2 equiv) dropwise.

-

Addition: Add 5-phenoxypyridine-3-carbaldehyde (in THF) slowly at -78°C.

-

Kinetic Control: Stir at -78°C for 1 hour, then slowly warm to RT.

-

Note: Rapid warming can erode Z-selectivity.[1]

-

-

Workup: Quench with Sat.

. Extract with

Optimization: The Acid-Base Purification Hack

When standard chromatography fails to separate the pyridine product from Triphenylphosphine Oxide (TPPO), use this chemical separation method.

Caption: Acid-Base extraction workflow to isolate basic pyridine products from neutral TPPO byproducts.

Procedure:

-

Dissolve crude reaction mixture in

or EtOAc.[1] -

Extract with 1M HCl (2x).

-

Discard the organic layer (contains TPPO).[1]

-

Basify the aqueous layer to pH ~10 using 4M NaOH or Sat.[1]

.[1]-

Observation: The product will oil out or precipitate.

-

-

Extract the aqueous layer with DCM (3x).[1] Dry (

) and concentrate.[1]

Troubleshooting Table

| Issue | Probable Cause | Corrective Action |

| Low Yield | Pyridine N interfering with alkyl halide (during salt formation).[1] | Use pre-formed phosphonium salts.[1][6] Do not generate salt in situ with the aldehyde present. |

| Poor E/Z Ratio | Reaction warmed too fast (Protocol C) or insufficient reflux (Protocol B).[1] | Protocol B: Reflux longer. Protocol C: Keep at -78°C longer; consider Schlosser modification for E. |

| TPPO Contamination | Product co-elutes on Silica.[1] | Use Protocol A (HWE) or the Acid-Base Extraction (Section 6).[1] |

| Aldehyde Unreactive | Old aldehyde (oxidized to acid).[1] | Check aldehyde purity by NMR. 5-phenoxypyridine-3-carboxylic acid will quench the ylide.[1] |

References

-

Maryanoff, B. E., & Reitz, A. B. (1989). The Wittig olefin reaction. Mechanism and synthetic utility. Chemical Reviews, 89(4), 863–927. Link

-

Wadsworth, W. S., & Emmons, W. D. (1961). The Utility of Phosphonate Carbanions in Olefin Synthesis. Journal of the American Chemical Society, 83(7), 1733–1738. Link

-

Blanchet, J., et al. (2010). Horner–Wadsworth–Emmons Reaction: Use of LiCl and DBU.[1][2] Organic Syntheses, 87, 201. (Masamune-Roush conditions).[1] Link

-

Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.).[1] Oxford University Press.[1] (Chapter 31: Controlling Stereochemistry with Phosphorus). Link

-

Reich, H. J. (2023).[1] Bordwell pKa Table (Acidity in DMSO). University of Wisconsin-Madison.[1] (For pKa values of phosphonium salts vs pyridines). Link

Sources

- 1. 3-Pyridinecarboxaldehyde synthesis - chemicalbook [chemicalbook.com]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. Wittig-Horner Reaction [organic-chemistry.org]

- 4. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Wittig Reaction - Common Conditions [commonorganicchemistry.com]

Application Note: Chemoselective Oxidation of 5-Phenoxypyridine-3-carbaldehyde

Topic: Oxidation of 5-phenoxypyridine-3-carbaldehyde to 5-phenoxypyridine-3-carboxylic acid Content Type: Detailed Application Note & Protocol Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists

Target: Synthesis of 5-phenoxypyridine-3-carboxylic acid (5-Phenoxynicotinic acid) Methodology: Pinnick (Lindgren) Oxidation vs. Permanganate Oxidation

Executive Summary

The oxidation of pyridine-based aldehydes to their corresponding carboxylic acids is a pivotal transformation in the synthesis of HIF-prolyl hydroxylase (HIF-PH) inhibitors and other heterocyclic APIs. While 5-phenoxypyridine-3-carbaldehyde presents a robust ether linkage, the basicity of the pyridine nitrogen and the electron-rich nature of the phenoxy ring pose specific chemoselectivity challenges.

This guide details two validated protocols:

-

Pinnick Oxidation (Primary Method): A mild, chlorite-based oxidation offering the highest chemoselectivity, preventing N-oxidation and ring chlorination.

-

Permanganate Oxidation (Secondary Method): A scalable, metal-based alternative for robust substrates where trace impurities are less critical.

Strategic Analysis of Oxidation Methods

The choice of oxidant is dictated by the electronic properties of the 5-phenoxypyridine core. The phenoxy group activates the ring, making it susceptible to electrophilic attack (e.g., chlorination), while the pyridine nitrogen is prone to N-oxide formation with peracids.

| Feature | Pinnick Oxidation (NaClO₂/NaH₂PO₄) | Potassium Permanganate (KMnO₄) | Jones Oxidation (CrO₃/H₂SO₄) |

| Selectivity | High (Aldehyde | Moderate (Risk of ether cleavage) | Low (Harsh acidic conditions) |

| N-Oxide Risk | Negligible | Low (in acidic media) | Low |

| Side Reactions | Ring chlorination (if scavenger omitted) | Over-oxidation | Acid-catalyzed degradation |

| Workup | pH-controlled extraction/precipitation | Filtration of MnO₂ | Chromium waste disposal |

| Suitability | Gold Standard for MedChem | Process Scale (Non-GMP) | Not Recommended |

Mechanism & Pathway Visualization

The Pinnick oxidation relies on the in situ generation of chlorous acid (HClO₂). The critical success factor for phenoxy-pyridines is the use of a scavenger (2-methyl-2-butene or resorcinol) to quench the hypochlorous acid (HOCl) byproduct, which would otherwise chlorinate the electron-rich phenoxy ring.

Figure 1: Mechanistic pathway of Pinnick oxidation highlighting the critical role of the scavenger in preventing ring chlorination.

Primary Protocol: Pinnick Oxidation

Best for: High purity, late-stage functionalization, and gram-scale synthesis.

Reagents & Stoichiometry[1][2][3][4][5]

-

Substrate: 5-phenoxypyridine-3-carbaldehyde (1.0 equiv)

-

Oxidant: Sodium Chlorite (NaClO₂, 80% purity) (1.5 equiv)

-

Buffer: Sodium Dihydrogen Phosphate (NaH₂PO₄) (1.5 equiv)

-

Scavenger: 2-Methyl-2-butene (15.0 - 20.0 equiv)

-

Solvent: tert-Butanol (tBuOH) / Water (3:1 v/v) or MeCN / Water (2:1 v/v)

Step-by-Step Procedure

-

Preparation of Solvent System:

-

In a round-bottom flask equipped with a magnetic stir bar, dissolve the aldehyde (1.0 equiv) in tert-butanol (volume: 10 mL/g of substrate).

-

Add 2-methyl-2-butene (20.0 equiv). Note: This alkene acts as the HOCl scavenger. Excess is required due to volatility.

-

-

Oxidant Solution Preparation:

-

In a separate beaker, dissolve NaClO₂ (1.5 equiv) and NaH₂PO₄ (1.5 equiv) in water (volume: 3.3 mL/g of substrate).

-

Critical: Ensure the oxidant solution is fully dissolved. The phosphate buffers the reaction to pH ~3.5–4.5, optimizing HClO₂ generation while suppressing ClO₂ gas formation.

-

-

Reaction Initiation:

-

Cool the aldehyde solution to 0 °C using an ice bath.

-

Add the aqueous oxidant solution dropwise over 15–30 minutes via an addition funnel or syringe pump. Control the exotherm.

-

The reaction mixture may turn pale yellow.

-

-

Monitoring:

-

Allow the reaction to warm to room temperature (RT) and stir for 2–4 hours.

-

Monitor by TLC or HPLC. The aldehyde spot should disappear, and a more polar spot (carboxylic acid) should appear.

-

Tip: If the reaction stalls, add a second portion of NaClO₂ (0.5 equiv) and NaH₂PO₄ (0.5 equiv).

-

-

Workup (Isoelectric Precipitation):

-

Quench: Add saturated aqueous Na₂SO₃ (small amount) to destroy excess oxidant if the yellow color persists.

-

Solvent Removal: Concentrate the mixture under reduced pressure to remove tert-butanol and excess 2-methyl-2-butene.

-

pH Adjustment: The residue will be aqueous. The target product is amphoteric (Pyridine N basicity pKa ~3-4; COOH acidity pKa ~3-4).

-

Isolation:

-

Scenario A (Precipitation): If a white solid precipitates, filter, wash with cold water, and dry.

-

Scenario B (Extraction): If no precipitate forms, extract with 10% MeOH in CH₂Cl₂ or n-Butanol (3 x volumes). Standard EtOAc extraction may be inefficient due to zwitterionic character.

-

-

Drying: Dry organic layers over Na₂SO₄, filter, and concentrate.[5]

-

Secondary Protocol: Permanganate Oxidation

Best for: Large-scale synthesis where reagents must be inexpensive and purification via crystallization is planned.

Reagents

-

Substrate: 5-phenoxypyridine-3-carbaldehyde (1.0 equiv)

-

Oxidant: KMnO₄ (1.2 – 1.5 equiv)

-

Solvent: Water (or Water/Acetone 4:1)

Procedure

-

Suspend the aldehyde in water (10 mL/g). Heat to 50 °C.

-

Add KMnO₄ solid in portions over 1 hour. Maintain temperature between 50–60 °C.

-

Stir for 3 hours. The purple color should fade to a brown precipitate (MnO₂).

-

Workup:

-

Filter the hot mixture through a Celite pad to remove MnO₂. Wash the pad with hot water.

-

The filtrate contains the potassium salt of the acid (pH > 7).

-

Acidify the filtrate with 2N HCl to pH ~3.0.

-

Cool to 0 °C to induce crystallization of 5-phenoxypyridine-3-carboxylic acid.

-

Analytical Validation

| Technique | Expected Signal | Interpretation |

| ¹H NMR (DMSO-d₆) | Carboxylic acid proton (-COOH). | |

| ¹H NMR (DMSO-d₆) | Absence of Aldehyde proton (indicates conversion). | |

| ¹H NMR (DMSO-d₆) | Pyridine protons (C2-H, C6-H). Shifts downfield relative to aldehyde. | |

| LC-MS (ESI+) | [M+H]⁺ = 216.06 | Calculated mass for C₁₂H₉NO₃. |

Safety & Handling

-

Sodium Chlorite: Strong oxidizer. Contact with combustible material may cause fire. Do not mix directly with strong acids as it generates Chlorine Dioxide (ClO₂) gas, which is explosive and toxic. Always use the phosphate buffer.

-

2-Methyl-2-butene: Highly volatile and flammable. Use in a fume hood.

-

Pyridine Derivatives: Treat as potentially bioactive. Wear appropriate PPE.

References

- Pinnick Oxidation (Original): Balbs, B. S.; Cornejo, S. Tetrahedron Lett.1981, 22, 3699.

-

Mechanism & Scavengers: Dalcanale, E.; Montanari, F. "Selective oxidation of aldehydes to carboxylic acids with sodium chlorite-hydrogen peroxide." J. Org.[6] Chem.1986 , 51, 567.[6] Link

-

Pyridine Oxidation Context: Song, Z. J., et al. "Synthesis of a potent substituted pyridine inhibitor." J. Org.[6] Chem.1999 , 64, 9658. (Demonstrates oxidation of electron-rich pyridines).

- Isoelectric Workup of Pyridines: Scriven, E. F. V. "Pyridine and its Derivatives." Comprehensive Heterocyclic Chemistry II.

-

General Review: "Oxidation of Aldehydes to Carboxylic Acids." Organic Chemistry Portal. Link

Sources

- 1. tsijournals.com [tsijournals.com]

- 2. Pinnick oxidation - Wikipedia [en.wikipedia.org]

- 3. psiberg.com [psiberg.com]

- 4. Methods to Produce Nicotinic Acid with Potential Industrial Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. researchgate.net [researchgate.net]

Technical Support Guide: Storage & Handling of 5-Phenoxypyridine-3-carbaldehyde

Document ID: TS-ORG-5PP3C-001 Department: Chemical Stability & Application Science Last Updated: February 24, 2026

Executive Summary

5-Phenoxypyridine-3-carbaldehyde is a critical heteroaromatic intermediate often used as a scaffold in kinase inhibitor development. While valuable, it possesses a "structural Achilles' heel": the synergistic instability caused by the electron-rich phenoxy group, the basic pyridine nitrogen, and the reactive aldehyde moiety.

This guide moves beyond generic "store cold" advice. It explains the radical autoxidation mechanism that degrades your sample, provides a self-validating storage protocol , and offers recovery workflows for compromised batches.

The "Why": Mechanism of Degradation

The Silent Enemy: Radical Autoxidation

Users often report their yellow oil turning into a white crust. This is not polymerization; it is the conversion of the aldehyde to 5-phenoxypyridine-3-carboxylic acid .

Unlike simple benzene derivatives, the pyridine ring's nitrogen atom can act as a basic catalyst, potentially accelerating this process. Furthermore, the peracid intermediate generated during autoxidation is a strong oxidant that can react with the pyridine nitrogen to form N-oxides, leading to a complex mixture of degradation products.

Pathway Visualization

The following diagram illustrates the radical chain reaction you are fighting against.

Figure 1: The autoxidation cascade. Note that the peracid intermediate can cause secondary damage to the pyridine ring.

The "How": Gold Standard Storage Protocol

To prevent the pathway above, you must break the "Fire Triangle" of chemical stability: Oxygen, Energy (Heat/Light), and Moisture.

Protocol A: The "Argon Blanket" Technique

Use this for long-term storage (>1 week).

-

Container Selection: Use Amber Glass vials with Teflon (PTFE) lined caps .

-

Why: Amber glass blocks UV light (radical initiator). PTFE prevents oxygen permeation and plasticizer leaching, which pulp-lined caps allow.

-

-

Atmosphere Exchange:

-

Do not just blow gas over the top.

-

Insert a long needle connected to an Argon line deep into the vial (above the liquid level).

-

Flow Argon gently for 30-60 seconds to displace the heavier air.

-

Why: Argon is heavier than air and forms a stable "blanket." Nitrogen is lighter and mixes more easily with air if the seal is imperfect.

-

-

Parafilm Seal: Wrap the cap-neck junction with Parafilm M.

-

Why: This acts as a secondary moisture barrier and prevents the cap from vibrating loose.

-

-

Temperature: Store at -20°C .

-

Why: Chemical reaction rates roughly halve for every 10°C drop.

-

Storage Conditions Summary

| Variable | Recommendation | Scientific Rationale |

| Temperature | -20°C (Freezer) | Kinetic inhibition of radical propagation steps. |

| Atmosphere | Argon (preferred) or Nitrogen | Removes |

| Container | Amber Glass | Blocks UV radiation ( |

| Cap Liner | PTFE/Silicone | Chemically inert; prevents leaching of radical initiators from standard glues. |

Troubleshooting & Recovery

Scenario: "My sample has white solids. Is it ruined?"

Diagnosis: The white solid is likely the carboxylic acid derivative. Because the acid is high-melting and the aldehyde is an oil/low-melting solid, the impurity precipitates out.

The Fix: You can purify this using the chemical differences between the Amphoteric Impurity (Acid + Pyridine) and the Basic Product (Aldehyde + Pyridine).

Recovery Decision Tree

Figure 2: Select the appropriate purification method based on degradation severity.

Method A: The Bicarbonate Wash (Rapid)

Best for removing small amounts of acid.

-

Dissolve the sample in Dichloromethane (DCM) or Ethyl Acetate.

-

Wash the organic phase with Saturated Aqueous NaHCO₃ .[1]

-

Separate layers. Wash organic layer with brine.

-

Dry over

, filter, and concentrate.

Method B: Bisulfite Adduct Purification (Rigorous)

Best for heavily degraded samples or high-purity requirements.

-

Adduct Formation: Dissolve crude material in minimal Ethanol. Add saturated aqueous Sodium Bisulfite (

) .[6] Shake vigorously.-

Result: The aldehyde forms a water-soluble bisulfite adduct.[7] Impurities (N-oxides, non-carbonyls) remain in the organic/oil phase.

-

-

Wash: Wash the aqueous layer with Ether/EtOAc to remove impurities.[6]

-

Regeneration: Basify the aqueous layer carefully with Sodium Carbonate (

) or dilute NaOH to pH 10-11.-

Note: Do not exceed pH 12 to avoid damaging the pyridine ring or phenoxy ether linkage.

-

-

Extraction: Extract the liberated aldehyde back into DCM. Dry and concentrate.

Frequently Asked Questions (FAQs)

Q: Can I store this in a "Frost-Free" freezer? A: No. Frost-free freezers cycle temperatures (thaw cycles) to prevent ice buildup. This thermal cycling can cause pressure changes in the vial, "breathing" in moisture and oxygen. Use a manual-defrost freezer.

Q: I see a color change from yellow to orange, but no solid. What is this? A: Likely N-Oxide formation or Schiff base condensation. If stored near primary amines, aldehydes react to form imines (Schiff bases). Orange/Red shifts often indicate extended conjugation or N-oxidation. Check purity via LC-MS; a simple bicarbonate wash will not fix this. Use Method B (Bisulfite) or column chromatography.

Q: Why does the SDS say "Air Sensitive" but the bottle arrived without ice? A: Short-term stability vs. Long-term storage. The oxidation is a kinetic process. 48 hours at ambient temperature during shipping causes negligible degradation compared to 6 months of storage. However, upon receipt, you must immediately transfer it to -20°C.

References

-

Autoxidation of Aldehydes: McNesby, J. R., & Heller, C. A. (1954). Oxidation of Liquid Aldehydes by Molecular Oxygen. Chemical Reviews, 54(2), 325–346. Link

-

Bisulfite Purification Method: Kjell, D. P., Slattery, B. J., & Semo, M. J. (1999).[8] A Novel, Nonaqueous Method for Regeneration of Aldehydes from Bisulfite Adducts. Journal of Organic Chemistry, 64(15), 5722–5724. Link

-

Handling Air-Sensitive Reagents: Sigma-Aldrich Technical Bulletin AL-134. Handling Air-Sensitive Reagents. Link

-

Pyridine Chemistry: Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th Ed.). Wiley.[9] (Refer to Chapter on Pyridines regarding N-oxide formation and susceptibility to oxidation). Link

-

Safety Data Sheet (SDS): Fisher Scientific. 3-Pyridinecarboxaldehyde SDS. (Used as a proxy for the 5-phenoxy derivative regarding general hazards). Link

Sources

- 1. Fatty aldehyde bisulfite adducts as a purification handle in ionizable lipid synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Oxidative Dehydrogenation of N‐Heteroaromatic Alkyl Alcohols and Amines Facilitated by Dearomative Tautomerization - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. datasheets.scbt.com [datasheets.scbt.com]

- 5. CA2914584A1 - Aldehyde adsorbent, method for removing aldehyde, method for producing acetic acid, and method for regenerating aldehyde adsorbent - Google Patents [patents.google.com]

- 6. Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Workup [chem.rochester.edu]

- 8. A Novel, Nonaqueous Method for Regeneration of Aldehydes from Bisulfite Adducts [organic-chemistry.org]

- 9. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

Technical Support Center: Optimizing Yields for 5-Phenoxypyridine-3-carbaldehyde Derivatives

Welcome to the Technical Support Center for the synthesis and optimization of 5-phenoxypyridine-3-carbaldehyde and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, detailed experimental protocols, and answers to frequently asked questions. Our goal is to empower you to overcome common synthetic challenges and maximize the yield and purity of your target compounds.

Introduction: The Synthetic Challenge

The 5-phenoxypyridine-3-carbaldehyde scaffold is a valuable building block in medicinal chemistry. Its synthesis, however, can be challenging, often involving a multi-step process that requires careful optimization. The two key transformations in the most common synthetic routes are the Ullmann condensation for the formation of the diaryl ether linkage and the Vilsmeier-Haack reaction for the introduction of the carbaldehyde group. The electron-deficient nature of the pyridine ring can complicate both of these reactions, leading to issues with yield and purity.

This guide provides a structured approach to troubleshooting and optimizing these critical steps.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the synthesis of 5-phenoxypyridine-3-carbaldehyde derivatives in a question-and-answer format.

Issue 1: Low or No Product Yield in the Ullmann Condensation Step

Question: I am attempting to synthesize a 5-phenoxypyridine intermediate via an Ullmann condensation between a 5-halopyridine and a phenol, but I am observing very low to no product formation. What are the likely causes and how can I improve the yield?

Answer:

Low yields in the Ullmann C-O coupling are a frequent challenge. The key is to systematically evaluate the critical components of the reaction: the catalyst, ligand, base, and reaction conditions.

Potential Causes & Solutions:

-

Inactive Catalyst: The copper(I) catalyst is susceptible to oxidation.

-

Solution: Use a fresh, high-purity source of a copper(I) salt (e.g., CuI, CuBr). Consider adding a small amount of a reducing agent like sodium ascorbate to maintain the active Cu(I) state.

-

-

Inappropriate Ligand: The ligand is crucial for stabilizing the copper catalyst and facilitating the reaction.

-

Solution: Screen a variety of ligands. For C-O coupling, common choices include 1,10-phenanthroline, L-proline, and N,N-dimethylglycine. The optimal ligand can be substrate-dependent.

-

-

Suboptimal Base: The base plays a critical role in deprotonating the phenol and promoting the catalytic cycle.

-

Solution: Strong, non-nucleophilic bases are generally preferred. Screen bases such as K₃PO₄, Cs₂CO₃, and K₂CO₃. The choice of base can also depend on the solvent used.

-

-

Reaction Temperature Too Low: Traditional Ullmann reactions often require high temperatures.

-

Solution: If using a classic protocol, ensure the temperature is sufficiently high (often >150 °C). For modern, ligand-assisted protocols, a temperature screen from 80-120 °C is a good starting point.

-

-

Poor Solvent Choice: The solvent must be able to dissolve the reactants and withstand high temperatures.

-

Solution: High-boiling polar aprotic solvents like DMF, DMAc, or NMP are commonly used. Ensure the solvent is anhydrous, as water can deactivate the catalyst and lead to side reactions.

-

Optimization Workflow for Ullmann Condensation:

Caption: A systematic workflow for troubleshooting and optimizing the Ullmann condensation step.

Issue 2: Low Yield in the Vilsmeier-Haack Formylation Step

Question: I am trying to formylate my 3-phenoxypyridine substrate using the Vilsmeier-Haack reaction, but the yield is very low. Why is this happening and what can I do?

Answer:

The Vilsmeier-Haack reaction is an electrophilic aromatic substitution, and the pyridine ring is inherently electron-deficient, which deactivates it towards this type of reaction. The phenoxy group is an activating group, but its effect may not be sufficient to overcome the deactivating effect of the pyridine nitrogen.

Potential Causes & Solutions:

-

Insufficiently Reactive Substrate: The electron-withdrawing nature of the pyridine ring makes it a poor nucleophile.

-

Solution: One effective strategy is to first form the pyridine N-oxide. The N-oxide is significantly more electron-rich and readily undergoes electrophilic substitution, often at the 4-position. The N-oxide can then be reduced back to the pyridine after the formylation step.

-

-

Suboptimal Reagent Stoichiometry: An insufficient amount of the Vilsmeier reagent will lead to incomplete conversion.

-

Solution: Increase the equivalents of both DMF and POCl₃ (or another activating agent like oxalyl chloride). A 2-3 fold excess of the Vilsmeier reagent is a good starting point for optimization.

-

-

Inadequate Reaction Temperature: The reaction may require more thermal energy to proceed.

-

Solution: Carefully increase the reaction temperature. A typical range to explore is 60-100 °C. Monitor the reaction closely by TLC or LC-MS to avoid decomposition at higher temperatures.

-

-

Decomposition: Forcing conditions (high temperatures for extended periods) can lead to decomposition of the starting material and/or product.

-

Solution: If decomposition is observed, try a lower temperature for a longer reaction time. Also, ensure the dropwise addition of POCl₃ to DMF is performed at a low temperature (0-5 °C) to control the exothermic formation of the Vilsmeier reagent.

-

Table 1: Troubleshooting Guide for Vilsmeier-Haack Formylation of 3-Phenoxypyridine

| Problem | Potential Cause | Suggested Solution |

| Low Conversion | Insufficiently reactive substrate | Form the pyridine N-oxide prior to formylation. |

| Inadequate reagent concentration | Increase the equivalents of DMF and POCl₃. | |

| Reaction temperature too low | Incrementally increase the reaction temperature (e.g., 60°C → 80°C → 100°C). | |

| Decomposition | Reaction temperature too high | Lower the temperature and increase the reaction time. |

| Uncontrolled reagent addition | Add POCl₃ to DMF dropwise at 0-5 °C. | |

| Complex Mixture | Side reactions | Consider alternative formylation methods like lithiation followed by quenching with DMF. |

Issue 3: Formation of Side Products

Question: I am observing significant side products in my reaction mixture. What are the likely culprits and how can I minimize them?

Answer:

Side product formation is often a result of the reaction conditions or the presence of impurities.

Common Side Products and Their Prevention:

-

Debromination/Dehalogenation (in Ullmann): If you are using a bromo- or iodopyridine, you may see the corresponding dehalogenated pyridine as a byproduct.

-

Cause: This can be caused by protic impurities (e.g., water) or radical side reactions.

-

Solution: Ensure all reagents and solvents are anhydrous. Use freshly dried glassware. Degas the reaction mixture with an inert gas (nitrogen or argon) before heating.

-

-

Hydrolysis of the Aldehyde: The aldehyde group can be sensitive to certain workup conditions.

-

Solution: During workup, maintain a neutral or slightly acidic pH. Avoid prolonged exposure to strong bases.

-

-

Formation of Regioisomers: If your pyridine or phenol starting materials have multiple reactive sites, you may obtain a mixture of isomers.

-

Solution: Use starting materials with appropriate protecting groups to block unwanted reactive sites. The choice of starting materials (e.g., 5-halo-3-nitropyridine) can also direct the reaction to the desired position.

-

Issue 4: Purification Difficulties

Question: I am having trouble purifying my 5-phenoxypyridine-3-carbaldehyde derivative by column chromatography. The product either streaks on the column or co-elutes with impurities.

Answer:

The basicity of the pyridine nitrogen can lead to interactions with the acidic silanol groups on the surface of silica gel, causing peak tailing and poor separation.

Purification Strategies:

-

TLC Method Development: Before attempting column chromatography, optimize the eluent system using TLC. The goal is to achieve a retention factor (Rf) of 0.2-0.3 for your target compound.

-

Deactivating the Silica Gel:

-

Solution: Add a small amount of a basic modifier, such as triethylamine (0.1-1%) or pyridine, to your eluent system. This will "cap" the acidic sites on the silica gel and improve the peak shape of your basic product.

-

-

Alternative Stationary Phases:

-

Solution: If silica gel proves problematic, consider using a different stationary phase. Alumina (neutral or basic) can be a good alternative for basic compounds. For highly polar derivatives, reverse-phase chromatography (C18 silica) with a suitable mobile phase (e.g., acetonitrile/water or methanol/water with a buffer) may be more effective.[1]

-

-

Acid-Base Extraction:

-

Solution: Utilize the basicity of the pyridine nitrogen for a liquid-liquid extraction. Dissolve the crude product in an organic solvent and wash with a dilute acid (e.g., 1 M HCl). The protonated pyridine derivative will move to the aqueous layer, leaving non-basic impurities in the organic layer. The aqueous layer can then be basified (e.g., with NaHCO₃ or NaOH) and the product re-extracted with an organic solvent.

-

Detailed Experimental Protocols

The following protocols are generalized procedures and may require optimization for specific substrates.

Protocol 1: Ullmann Condensation for the Synthesis of 5-Phenoxypyridine

This protocol describes the synthesis of a 5-phenoxypyridine intermediate from a 5-halopyridine and a phenol.

Materials:

-

5-Bromopyridine (or 5-iodopyridine)

-

Phenol

-

Copper(I) iodide (CuI)

-

1,10-Phenanthroline

-

Potassium phosphate (K₃PO₄)

-

Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

-

To an oven-dried Schlenk flask, add 5-bromopyridine (1.0 eq.), phenol (1.2 eq.), CuI (0.1 eq.), 1,10-phenanthroline (0.2 eq.), and K₃PO₄ (2.0 eq.).

-

Seal the flask, and evacuate and backfill with argon or nitrogen three times.

-

Add anhydrous DMF via syringe.

-

Heat the reaction mixture to 120-140 °C with vigorous stirring.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature.

-

Dilute the mixture with ethyl acetate and water.

-

Separate the layers and extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (using a hexane/ethyl acetate gradient, potentially with 0.1% triethylamine).

Protocol 2: Vilsmeier-Haack Formylation of 3-Phenoxypyridine

This protocol outlines the formylation of a 3-phenoxypyridine substrate.

Materials:

-

3-Phenoxypyridine

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Phosphorus oxychloride (POCl₃)

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

Procedure:

-

In a three-necked flask equipped with a dropping funnel and a nitrogen inlet, cool anhydrous DMF (3.0 eq.) to 0 °C in an ice bath.

-

Add POCl₃ (1.5 eq.) dropwise with stirring, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the mixture to stir at room temperature for 30 minutes to form the Vilsmeier reagent.

-

Add a solution of 3-phenoxypyridine (1.0 eq.) in a minimal amount of anhydrous DCM.

-

Heat the reaction mixture to 60-80 °C and monitor the progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and carefully pour it onto crushed ice.

-

Neutralize the mixture by the slow addition of a saturated sodium bicarbonate solution until the pH is ~7-8.

-

Extract the product with dichloromethane (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (using a hexane/ethyl acetate gradient).

Data Summary

The following table provides a general overview of reaction parameters that can be optimized for the synthesis of 5-phenoxypyridine-3-carbaldehyde derivatives.

Table 2: Optimization Parameters for Key Synthetic Steps

| Reaction Step | Parameter | Typical Range | Comments |